2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid
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Overview
Description
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a chemical compound with the molecular formula C11H11NO7. It is known for its unique physical, chemical, and biological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitrophenol and propanoic acid derivatives.
Formylation: The formylation of 2-methoxy-4-nitrophenol is carried out using formylating agents like formic acid or formic anhydride under controlled conditions.
Esterification: The formylated product is then subjected to esterification with propanoic acid derivatives in the presence of catalysts like sulfuric acid or hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, alkyl halides; presence of catalysts like iron or copper.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Formyl-6-methoxyphenoxy)propanoic acid
- 2-(2-Formyl-4-nitrophenoxy)propanoic acid
- 2-(2-Methoxy-4-nitrophenoxy)propanoic acid
Uniqueness
2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCEOGOTBKVCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396592 |
Source
|
Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662154-26-9 |
Source
|
Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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